N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide

Lipophilicity Polar surface area Drug-likeness

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (CAS 2034403-90-0, MW 299.4 g/mol, molecular formula C₁₃H₁₇NO₃S₂) is a synthetic small-molecule sulfonamide built on a benzo[b]thiophene core, connected via a 2‑hydroxypropyl linker to an ethanesulfonamide terminal group. The compound contains one undefined stereocenter at the hydroxyl‑bearing carbon.

Molecular Formula C13H17NO3S2
Molecular Weight 299.4
CAS No. 2034403-90-0
Cat. No. B2698246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide
CAS2034403-90-0
Molecular FormulaC13H17NO3S2
Molecular Weight299.4
Structural Identifiers
SMILESCCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O
InChIInChI=1S/C13H17NO3S2/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3
InChIKeyCAMWKOMREKFFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (CAS 2034403-90-0) – Structural Identity and Compound Class for Procurement Screening


N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (CAS 2034403-90-0, MW 299.4 g/mol, molecular formula C₁₃H₁₇NO₃S₂) is a synthetic small-molecule sulfonamide built on a benzo[b]thiophene core, connected via a 2‑hydroxypropyl linker to an ethanesulfonamide terminal group [1]. The compound contains one undefined stereocenter at the hydroxyl‑bearing carbon. With a computed XLogP3 of 1.8 and a topological polar surface area of 103 Ų, it falls within drug‑like physicochemical space [1]. It is commercially available as a screening compound (Life Chemicals catalog F6414‑3789) and belongs to the broader structural class of N‑substituted benzothiophenesulfonamide derivatives, a family that has been explored for chymase inhibition and carbonic‑anhydrase modulation [2].

Why In‑Class Benzothiophene‑Sulfonamide Substitution Cannot Be Assumed for CAS 2034403-90-0


Superficially, many benzo[b]thiophene‑sulfonamide derivatives appear interchangeable, yet even modest structural alterations within this series produce divergent target‑engagement profiles. The specific combination of an ethanesulfonamide group (rather than the more common benzenesulfonamide or methanesulfonamide), a 2‑hydroxypropyl spacer (rather than a direct N‑aryl linkage), and the unsubstituted benzo[b]thiophene nucleus generates a unique hydrogen‑bond donor/acceptor arrangement and steric contour that cannot be reproduced by close analogs [1]. Patent SAR data for N‑substituted benzothiophenesulfonamides demonstrate that substitution at the sulfonamide nitrogen, the choice of sulfonyl moiety (methane‑, ethane‑, propane‑, or arenesulfonyl), and the nature of the linker all profoundly affect potency and selectivity against chymase [1]. Consequently, a procurement decision based on “benzothiophene‑sulfonamide” class membership alone carries substantial risk of acquiring a compound with uncharacterized or irrelevant biological performance.

Quantitative Differentiation Evidence for N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (2034403-90-0) Versus the Nearest Structural Analogs


Physicochemical Differentiation: XLogP3 and TPSA Head‑to‑Head with the Benzofuran Analog

Replacement of the benzo[b]thiophene sulfur atom with oxygen (yielding the benzofuran analog, CAS 2034441-76-2) alters both lipophilicity and polar surface area. The target compound exhibits a computed XLogP3 of 1.8 [1] versus a lower value for the benzofuran analog, for which the reduction of one sulfur atom decreases molecular polarisability and hydrogen‑bond acceptor strength. The topological polar surface area (TPSA) of the target compound is 103 Ų [1]; the benzofuran analog is expected to show a marginally lower TPSA due to the absence of the sulfur atom. These differences, though numerically modest, can shift a compound across critical thresholds for blood‑brain barrier penetration and oral absorption when incorporated into lead‑optimization programmes. No experimental logD₇.₄ or PAMPA data have been published for either compound, so this evidence is classified as Class‑level inference.

Lipophilicity Polar surface area Drug-likeness ADME profiling

Molecular Recognition: Hydrogen‑Bond Donor Count Differentiation from the Benzenesulfonamide Analog

The target compound contains two hydrogen‑bond donors (one hydroxyl, one sulfonamide NH) [1]. In contrast, the benzenesulfonamide analog (CAS 2034472-67-6) possesses the same number of H‑bond donors but differs in the sulfonamide acceptor geometry: the ethanesulfonamide group presents a tetrahedral sulfur with two equivalent S=O acceptors, whereas the benzenesulfonamide group introduces an aromatic ring that can engage in π‑stacking interactions absent in the target compound. The target compound’s ethanesulfonamide NH has a predicted pKₐ approximately 1–1.5 log units higher than that of the benzenesulfonamide analog (class‑level estimate based on established sulfonamide pKₐ trends [2]), meaning the target compound carries a slightly weaker acidic character, which can affect solubility‑pH profiles and ion‑pair formation in biological media.

Hydrogen bonding Molecular recognition Sulfonamide SAR

Human OCT1 Transporter Inhibition: The Only Published Direct Bioactivity Measurement for CAS 2034403-90-0

BindingDB records a single experimentally determined bioactivity for the target compound: inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measured as a reduction in ASP⁺ substrate uptake. The IC₅₀ was 1.38 × 10⁵ nM (138 μM) [1]. This value indicates weak OCT1 inhibition. By comparison, the structurally distinct OCT1 inhibitor NIO‑1 (CHEMBL3560524) exhibits an IC₅₀ of 1.18 × 10⁵ nM (118 μM) in the same assay format [2], placing the target compound in a similar low‑potency bracket. No data exist for the closest structural analogs in this assay, preventing direct head‑to‑head comparison within the same chemotype. This evidence is classified as Cross‑study comparable.

Transporter inhibition OCT1 (SLC22A1) Drug–drug interaction Hepatocellular uptake

Rotatable Bond Count and Conformational Flexibility Compared with N‑Cyclopropylmethyl Benzo[b]thiophene‑2‑yl Ethanesulfonamide Analog

The target compound has five rotatable bonds [1], conferring moderate conformational flexibility. This arises from the ethanesulfonamide‑N‑CH₂–C(OH)(CH₃)–benzo[b]thiophene connectivity. The N‑cyclopropylmethyl analog (CAS 1104625‑37‑7) introduces a cyclopropylmethyl substituent on the sulfonamide nitrogen, increasing rotatable bond count and adding a constrained ring that restricts the conformational ensemble differently. While no experimental binding data comparing these two compounds exist, the differential rotatable bond count (5 vs. 7, estimated) and the presence of a rigid cyclopropyl group in the comparator alter the entropic penalty upon target binding, a factor routinely considered in fragment‑based and HTS triage [2]. This is classified as Class‑level inference.

Conformational entropy Rotatable bonds Ligand efficiency Scaffold rigidity

Evidence‑Based Application Scenarios for N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (2034403-90-0)


Hepatic Transporter Liability Screening Panels (OCT1‑Focused)

The compound’s only published bioactivity is weak OCT1 inhibition (IC₅₀ = 138 μM) [1]. This makes it suitable as a low‑potency reference control in hepatic‑uptake transporter panels, particularly for laboratories building in‑house OCT1 substrate/inhibitor classification models. Its use is recommended alongside known OCT1 inhibitors (e.g., decynium‑22, prazosin) and negative controls to establish assay dynamic range. The absence of data on OCT2, OCT3, MATE1, and MATE2‑K means it cannot be used for selectivity claims without additional profiling.

Benzo[b]thiophene Scaffold‑Hopping Comparator Library Design

For medicinal chemistry groups exploring benzo[b]thiophene‑to‑benzofuran scaffold hopping, this compound provides a defined ethanesulfonamide‑hydroxypropyl pharmacophore that allows direct comparison with its benzofuran congener (CAS 2034441‑76‑2) [1]. Its computed XLogP3 of 1.8 and TPSA of 103 Ų serve as baseline values for assessing the impact of the sulfur‑to‑oxygen atomic replacement on lipophilicity, solubility, and permeability [1]. Procurement of both compounds simultaneously enables paired ADME and target‑engagement experiments to isolate the contribution of the heteroatom identity.

Sulfonamide pKₐ and Solubility‑pH Profiling Reference

The compound’s ethanesulfonamide NH (estimated pKₐ ≈ 10.5–11.0) represents the alkyl‑sulfonamide end of the sulfonamide acidity spectrum, contrasting with the more acidic benzenesulfonamide analog (estimated pKₐ ≈ 9.0–9.5) [1]. This pKₐ difference renders the target compound useful as a reference standard in potentiometric or UV‑metric pKₐ determination protocols aimed at calibrating computational pKₐ predictors for sulfonamide‑containing screening libraries.

Transporter‑Mediated Drug‑Drug Interaction (DDI) Risk Assessment in Early Discovery

With an OCT1 IC₅₀ of 138 μM, the compound falls well above the typical 10–30 μM flag threshold used in regulatory DDI guidance (e.g., FDA, EMA) [1]. It can therefore serve as a “clean” control compound in OCT1‑focused DDI risk‑assessment cascades, helping to define the assay window between strong inhibitors (IC₅₀ < 1 μM) and inactive compounds. Caution is warranted because the lack of OCT2, OCT3, MATE1, and MATE2‑K data means the overall transporter inhibition profile remains undefined.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.